Kif18A-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kif18A-IN-4 is a moderately potent inhibitor of the kinesin family member 18A (KIF18A), a motor protein involved in chromosome congression and alignment during mitosis. This compound has shown promise in selectively targeting cancer cells with high chromosomal instability (CIN), making it a potential therapeutic agent for certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kif18A-IN-4 involves high-throughput screening to identify an ATP-non-competitive hit, which is then optimized for potency, selectivity, and pharmacokinetic properties . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the compound’s development involves rigorous optimization for oral bioavailability and safety in preclinical species .

Chemical Reactions Analysis

Types of Reactions

Kif18A-IN-4 primarily undergoes inhibition reactions where it binds to KIF18A, preventing its normal function in mitotic chromosome alignment . It does not show direct effects on tubulin assembly, indicating its specificity for KIF18A .

Common Reagents and Conditions

The common reagents and conditions for the synthesis and optimization of this compound are not publicly disclosed. the compound is designed to be ATP and microtubule noncompetitive .

Major Products Formed

The major product formed from the reaction of this compound with its target is the inhibited KIF18A protein, leading to mitotic arrest and cell death in CIN-high cancer cells .

Scientific Research Applications

Kif18A-IN-4 has significant applications in scientific research, particularly in cancer biology. It is used to study the role of KIF18A in chromosome congression and alignment during mitosis. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including high-grade serous ovarian cancer and subtypes of breast and lung cancer . Its selective inhibition of KIF18A makes it a valuable tool for exploring therapeutic strategies targeting chromosomal instability in cancer cells .

Mechanism of Action

Kif18A-IN-4 exerts its effects by binding to KIF18A, a kinesin motor protein that regulates kinetochore microtubule dynamics to control mitotic chromosome alignment and spindle tension . By inhibiting KIF18A, the compound disrupts normal mitotic processes, leading to mitotic arrest and cell death in cancer cells with high chromosomal instability .

Comparison with Similar Compounds

Similar Compounds

Sovilnesib: A first-in-class small molecule inhibitor of KIF18A, currently in clinical trials for ovarian cancer.

ZM-412: Another potent and selective KIF18A inhibitor, effective in CIN-positive tumors.

Uniqueness

Kif18A-IN-4 is unique in its moderate potency and selectivity for KIF18A, with an IC50 value of 6.16 μM . Unlike some other inhibitors, it does not affect tubulin assembly, highlighting its specificity for KIF18A . This specificity makes it a promising candidate for targeted cancer therapies, particularly for tumors with high chromosomal instability .

Biological Activity

Kif18A-IN-4 is a small molecule inhibitor targeting the mitotic kinesin KIF18A, which plays a critical role in the proliferation of cancer cells exhibiting chromosome instability (CIN). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cell proliferation, and potential therapeutic applications.

Overview of KIF18A and Its Role in Cancer

KIF18A is a member of the kinesin family of motor proteins, essential for the proper segregation of chromosomes during cell division. It is particularly important in cells with CIN, a condition characterized by an abnormal number of chromosomes, which is frequently observed in various aggressive cancers. Targeting KIF18A presents a promising therapeutic strategy due to its selective necessity for the survival and proliferation of CIN cells .

This compound primarily interacts with the alpha-4 helix region of KIF18A. This region is crucial for microtubule binding and nucleotide gating, facilitating KIF18A's movement towards the plus ends of microtubules. The phosphorylation state of serine 284 (S284) within this helix significantly influences KIF18A's functionality. Mutations at S284 can lead to a loss of function and altered localization within the spindle apparatus, which are critical for mitotic progression .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the ATPase activity of KIF18A, leading to reduced proliferation rates in CIN-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as follows:

| Compound | IC50 (nM) |

|---|---|

| This compound | 8.2 |

| Sovilnesib | 41.3 |

These results indicate that this compound is a potent inhibitor compared to other known inhibitors .

Cell Proliferation Assays

Cell proliferation assays conducted on triple-negative breast cancer and colorectal cancer cell lines showed that both siRNA-mediated knockdown of KIF18A and treatment with this compound resulted in significant reductions in cell growth. Notably, these treatments led to increased mitotic indices and the formation of multipolar spindles, indicating disrupted mitosis .

Case Studies

Case Study 1: Triple-Negative Breast Cancer

In a xenograft model using triple-negative breast cancer cells, treatment with this compound resulted in substantial tumor regression without significant toxicity or weight loss in the subjects. This suggests that selective inhibition of KIF18A can effectively target tumor growth while sparing normal tissues .

Case Study 2: Colorectal Cancer

Similar findings were observed in colorectal cancer models where this compound treatment led to increased spindle length and chromosome alignment defects, further confirming its role as an effective anti-cancer agent against CIN tumors .

Properties

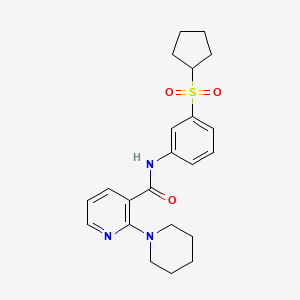

Molecular Formula |

C22H27N3O3S |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-(3-cyclopentylsulfonylphenyl)-2-piperidin-1-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26) |

InChI Key |

PGNDBHSSJBNDJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.